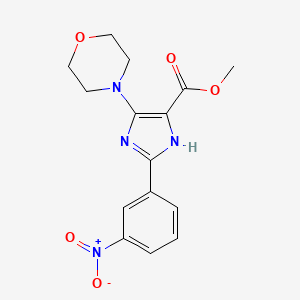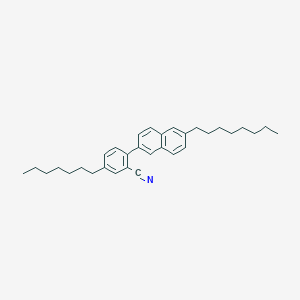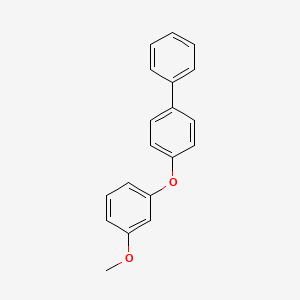
1,1'-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two ethyl-substituted indene units connected by an ethane-1,2-diyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) typically involves the reaction of 2-ethylindene with ethane-1,2-diyl dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by the indene units.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as toluene or dichloromethane and bases like sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways.
Comparison with Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(1H-indene): Lacks the ethyl substitution, resulting in different chemical properties.
1,1’-(Ethane-1,2-diyl)bis(2-methyl-1H-indene): Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(2-ethyl-1H-indene) is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This substitution can enhance its solubility in organic solvents and modify its interaction with other molecules.
Properties
CAS No. |
143232-16-0 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-ethyl-1-[2-(2-ethyl-1H-inden-1-yl)ethyl]-1H-indene |
InChI |
InChI=1S/C24H26/c1-3-17-15-19-9-5-7-11-21(19)23(17)13-14-24-18(4-2)16-20-10-6-8-12-22(20)24/h5-12,15-16,23-24H,3-4,13-14H2,1-2H3 |
InChI Key |
RNMNHSKEGOQSGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C1CCC3C4=CC=CC=C4C=C3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)


![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)




![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)

![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)

